molecular formula C192H287N49O58S5 B1141587 BIG ENDOTHELIN 39 BOVINE CAS No. 124834-83-9

BIG ENDOTHELIN 39 BOVINE

Cat. No.: B1141587
CAS No.: 124834-83-9
M. Wt: 4369.95
Attention: For research use only. Not for human or veterinary use.
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Description

Big Endothelin 39 Bovine is a peptide derived from the endothelin family, specifically from bovine sources. It is a precursor to endothelin-1, a potent vasoconstrictor involved in various physiological processes. The compound has a molecular formula of C192H287N49O58S5 and a molecular weight of 4369.95 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Big Endothelin 39 Bovine is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of this compound follows good manufacturing practices (GMP) to ensure high purity and quality. The process involves large-scale SPPS, followed by rigorous purification and quality control measures to meet the required standards.

Chemical Reactions Analysis

Types of Reactions

Big Endothelin 39 Bovine undergoes various chemical reactions, including:

    Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for its biological activity.

    Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.

    Substitution: Amino acid analogs or derivatives can be incorporated during SPPS to create substituted peptides.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered biological activity.

Scientific Research Applications

Big Endothelin 39 Bovine has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and vascular biology.

    Medicine: Explored as a potential therapeutic target for cardiovascular diseases due to its vasoconstrictive properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Big Endothelin 39 Bovine exerts its effects by being converted to endothelin-1 through the action of endothelin-converting enzyme. Endothelin-1 then binds to endothelin receptors type A and type B on the surface of endothelial and smooth muscle cells. This binding triggers a cascade of intracellular signaling pathways, leading to vasoconstriction, cell proliferation, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amino acid sequence and its role as a precursor to endothelin-1. Its ability to form disulfide bonds and its high potency as a vasoconstrictor make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

124834-83-9

Molecular Formula

C192H287N49O58S5

Molecular Weight

4369.95

Origin of Product

United States

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